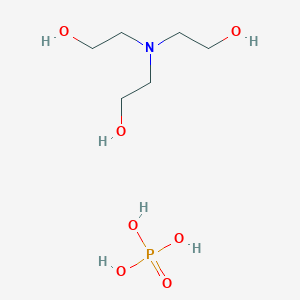

Triethanolamine phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10017-56-8 |

|---|---|

Molecular Formula |

C6H18NO7P |

Molecular Weight |

247.18 g/mol |

IUPAC Name |

dihydrogen phosphate;tris(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |

InChI Key |

NHFDKKSSQWCEES-UHFFFAOYSA-N |

SMILES |

C(CO)N(CCO)CCO.OP(=O)(O)O |

Canonical SMILES |

C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |

Other CAS No. |

10017-56-8 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Health Hazard |

Related CAS |

90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |

Synonyms |

2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |

Origin of Product |

United States |

Foundational & Exploratory

triethanolamine phosphate CAS number and registry information

An In-depth Technical Guide to Triethanolamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an organic compound formed from the reaction of triethanolamine and phosphoric acid.[1] This guide provides a comprehensive overview of its chemical identity, registry information, synthesis protocols, and key applications, with a focus on its utility in research and industrial settings. The compound is widely recognized for its properties as a surfactant, emulsifier, pH adjuster, and corrosion inhibitor.[2][3] This document consolidates critical data, experimental procedures, and logical workflows to serve as a vital resource for professionals in chemistry and drug development.

Registry and Chemical Information

This compound is registered under CAS number 10017-56-8.[2] Its chemical structure combines the features of a tertiary amine, a triol, and a phosphate group, which imparts its versatile properties.[1][2]

| Identifier | Value | Source(s) |

| CAS Number | 10017-56-8 | [2][3][4] |

| Molecular Formula | C₆H₁₈NO₇P (or C₆H₁₅NO₃·H₃PO₄) | [1][3][4][5] |

| Molecular Weight | 247.18 g/mol | [1][2][4][6] |

| IUPAC Name | dihydrogen phosphate;tris(2-hydroxyethyl)azanium | [1] |

| Synonyms | 2,2',2''-Nitrilotriethanol Phosphate | [4] |

| InChI Key | NHFDKKSSQWCEES-UHFFFAOYSA-N | [1][2][6] |

| Appearance | White to almost white powder or crystal; can also be a viscous liquid. | [3] |

Physicochemical Properties

The compound's physical and chemical characteristics make it suitable for a wide range of applications. It is soluble in water, a key property for its use in aqueous formulations.[1][3]

| Property | Value | Source(s) |

| Physical State (20°C) | Solid | |

| Melting Point | 106.0 to 110.0 °C | |

| Purity | >98.0% (by Titration) | |

| Solubility | Water Soluble | [1][3] |

| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | |

| Handling Conditions | Air Sensitive, Hygroscopic; Store under inert gas. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and application of this compound.

Synthesis via Acid-Base Neutralization

The most common method for synthesizing this compound is the direct neutralization of triethanolamine with phosphoric acid.[2] Precise control over molar ratios and temperature is essential for maximizing yield.[2]

Objective: To synthesize this compound solution for use as a chemical reagent or stabilizer.

Materials:

-

Triethanolamine (reagent grade)

-

85% Phosphoric Acid solution

-

Deionized water

-

Glass reaction vessel

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

Procedure:

-

Add 77 grams (0.52 mole) of triethanolamine to 200 grams of deionized water in a reaction vessel with continuous stirring.[6]

-

Slowly add 20 grams of an 85% solution of phosphoric acid (containing 0.17 mole of phosphoric acid) to the triethanolamine solution.[6]

-

Continue stirring the mixture until the reaction is complete and the solution is homogeneous. The resulting product is an aqueous solution of this compound.[6]

-

For some applications, the reaction is conducted at elevated temperatures (150°F to 180°F) for a set duration (e.g., 36 minutes) to ensure the formation of the stabilizer in situ.[7]

-

Post-synthesis, the product can be purified by filtration to remove any unreacted solid impurities if necessary.[2]

Application as a Stabilizer for Colloidal Dispersions

This compound is effective as a stabilizer in the synthesis of colloidal nanoparticles, such as hydrous antimony pentoxide.[6]

Objective: To prepare a stable colloidal dispersion of hydrous antimony pentoxide using a pre-synthesized this compound solution as a stabilizer.

Materials:

-

Antimony trioxide (Sb₂O₃)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

This compound solution (prepared as in Protocol 4.1)

-

Reflux apparatus

Procedure:

-

Prepare the this compound stabilizer solution as described in Protocol 4.1.[6]

-

In a separate reaction vessel equipped for reflux, create a mixture of 221 grams (0.76 mole) of antimony trioxide, 1201 grams of water, and 147 grams (1.51 moles) of hydrogen peroxide.[6]

-

Heat this mixture at reflux for approximately 22 minutes.[6]

-

After the reflux period, charge the previously prepared this compound solution into the hot reaction mixture.[6]

-

The final product is a stable colloidal dispersion of hydrous antimony pentoxide particles.[6]

Applications and Mechanisms of Action

The unique structure of this compound, containing a hydrophobic tail precursor and a hydrophilic head (amine and phosphate groups), underpins its diverse applications.[2]

Corrosion Inhibition

One of the most researched applications is as a corrosion inhibitor for metals like iron and steel.[2]

-

Mechanism: The molecule adsorbs onto the metal surface, forming a protective film. The lone-pair electrons of the oxygen and nitrogen atoms interact with the d-orbitals of the metal atoms, while the phosphate group enhances the formation of stable complexes with metal ions, preventing electrochemical corrosion.[2]

Surfactant and Emulsifier

It is widely used in cosmetics, personal care products, and industrial formulations.[3]

-

Function: It acts as an emulsifier, stabilizer, and pH adjuster.[3] Its ability to interact with both hydrophilic and hydrophobic substances allows it to stabilize mixtures of oil and water, making it a key ingredient in creams, lotions, and detergents.[1][3]

Analytical Chemistry

This compound serves as a reagent in specific analytical methods.

-

Example: It is used in a method for the determination of triethanolamine in water by forming a soluble complex with copper(II).[2] It has also been used as a masking agent to block interference from other metal ions in the quantitative analysis of phosphate radicals.[8]

Visualized Workflows and Relationships

Diagrams generated using Graphviz illustrate key processes and relationships involving this compound.

Caption: Synthesis of this compound via Acid-Base Neutralization.

Caption: Experimental workflow for use as a stabilizer in colloid synthesis.

Caption: Logical relationships between properties and applications.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

-

Precautions: Wear protective gloves, eye protection, and face protection.[9] Wash skin thoroughly after handling. Use in a well-ventilated area.[10]

-

First Aid: In case of skin contact, wash with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person into fresh air.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[9][11]

References

- 1. Buy this compound | 10017-56-8 [smolecule.com]

- 2. This compound | 10017-56-8 | Benchchem [benchchem.com]

- 3. CAS 10017-56-8: this compound | CymitQuimica [cymitquimica.com]

- 4. 10017-56-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. GSRS [precision.fda.gov]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN104267029A - Quantitative analysis method for phosphate radical - Google Patents [patents.google.com]

- 9. angenechemical.com [angenechemical.com]

- 10. biosynth.com [biosynth.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Core Chemical Properties of Triethanolamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine phosphate is a salt formed from the acid-base reaction of triethanolamine and phosphoric acid.[1][2] Its amphiphilic nature, arising from the tertiary amine and hydroxyl groups of triethanolamine and the ionic phosphate group, imparts valuable properties for various industrial and scientific applications.[2] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder or a viscous liquid, depending on its specific formulation and purity.[3] It is known to be water-soluble.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Fundamental Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆H₁₈NO₇P | [3] |

| Molecular Weight | 247.18 g/mol | [3] |

| CAS Number | 10017-56-8 | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 106 °C | [3] |

| pH (50 g/L in water at 25°C) | 3.8 - 5.0 | [3] |

| Water Solubility | Almost transparent in solution | [3] |

| pKa (Triethanolamine) | 7.77 | [2] |

| pKa (Phosphoric Acid) | pKa₁: ~2.15, pKa₂: ~7.20, pKa₃: ~12.35 | [2] |

Synthesis

The primary method for synthesizing this compound is through a direct acid-base neutralization reaction between triethanolamine and phosphoric acid.[2] The reaction stoichiometry can be controlled to produce different salts.

Experimental Protocol for Synthesis

Objective: To synthesize this compound in an aqueous solution.

Materials:

-

Triethanolamine (reagent grade)

-

Phosphoric acid (85% solution)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

-

Graduated cylinders

Procedure:

-

In a beaker, add 77 grams (0.52 mole) of triethanolamine to 200 grams of deionized water.[4]

-

Place the beaker on a magnetic stirrer and begin stirring to ensure the triethanolamine dissolves completely.

-

Slowly add 20 grams of an 85% solution of phosphoric acid (0.17 mole) to the stirring triethanolamine solution.[4] The addition should be done carefully to control any potential exotherm.

-

Continue stirring the mixture for a sufficient period to ensure the reaction goes to completion, forming a solution of this compound.

-

The resulting solution can be used directly for various applications or further processed to isolate the solid this compound salt.

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for the O-H, C-H, and P-O functional groups. A broad band around 3300 cm⁻¹ corresponds to the O-H stretching of the hydroxyl groups, while C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region. The presence of the phosphate group is confirmed by strong absorptions in the 1000-1100 cm⁻¹ range.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of this compound. The proton NMR spectrum would show signals corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The carbon NMR would similarly show distinct peaks for the different carbon environments in the triethanolamine moiety.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide insights into its structure.[2]

Experimental Protocols for Property Determination

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Analytical balance

-

Volumetric flasks

-

Shaking incubator or water bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of deionized water in several flasks.

-

Place the flasks in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant to a concentration within the linear range of a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).

-

Quantify the concentration of this compound in the diluted samples against a standard curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Experimental workflow for solubility determination.

Thermal Decomposition Analysis

Objective: To determine the thermal stability and decomposition profile of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials:

-

This compound

-

TGA-DSC instrument

-

Inert gas supply (e.g., Nitrogen)

-

Sample pans (e.g., alumina)

Procedure:

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.

-

Place the sample pan in the TGA-DSC instrument.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled inert atmosphere.

-

Record the weight loss as a function of temperature (TGA curve) and the heat flow as a function of temperature (DSC curve).

-

Analyze the resulting thermograms to identify the onset of decomposition, temperature ranges of major weight loss, and associated thermal events (endothermic or exothermic peaks).

Applications in Drug Development and Research

This compound serves multiple functions in pharmaceutical formulations and research applications.

-

pH Adjustment and Buffering: Due to its basic nature, this compound can be used to adjust and buffer the pH of formulations, which is crucial for the stability and efficacy of many active pharmaceutical ingredients (APIs).[7][8] It is also utilized as a biological buffer in various assays.[9][10]

-

Emulsifier and Surfactant: Its amphiphilic properties make it an effective emulsifying agent and surfactant, aiding in the formulation of creams, lotions, and other topical drug delivery systems.[7][11]

-

Corrosion Inhibition: In research and industrial settings, this compound is recognized as an effective corrosion inhibitor for metals, a property attributed to the formation of a protective film on the metal surface.[12][13]

-

Nanoparticle Synthesis: Triethanolamine can act as a capping agent in the synthesis of nanoparticles, and its phosphate salt may find applications in stabilizing such systems for drug delivery.[14]

Role in Drug Formulation

In the context of drug development, this compound is primarily used as an excipient. Its ability to act as a solubilizer and pH modifier can enhance the skin penetration of acidic drugs in topical formulations.[11]

Caption: Role of this compound in drug formulation.

While this compound itself is not typically a direct modulator of cellular signaling pathways, the phosphate moiety is a key player in biological signaling. Extracellular phosphate can activate signaling cascades such as the Raf/MEK/ERK pathway.[15] The use of phosphate-containing compounds in drug delivery systems is an active area of research.

Safety and Handling

This compound is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation.[5] It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses.[5]

Conclusion

This compound is a versatile compound with a range of chemical properties that make it valuable in both research and industrial applications, including pharmaceutical formulation. Its roles as a pH adjuster, emulsifier, and corrosion inhibitor are well-established. This guide provides a foundational understanding of its core properties and methodologies for its characterization, offering a valuable resource for scientists and professionals in related fields. Further research into its quantitative properties and potential applications in advanced drug delivery systems is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 10017-56-8 | Benchchem [benchchem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. Phosphoric acid triethanolamine salt | C6H18NO7P | CID 61430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bmse000379 Triethanolamine at BMRB [bmrb.io]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. Triethanolamine (Pharmaceutical Grade) BP EP USP CAS 102-71-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. pro.unibz.it [pro.unibz.it]

- 11. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]

- 12. scielo.br [scielo.br]

- 13. US3932303A - Corrosion inhibition with this compound ester compositions - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

triethanolamine phosphate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the core physicochemical properties of triethanolamine phosphate, specifically its molecular formula and weight.

Physicochemical Data

The fundamental quantitative data for this compound is summarized below. This compound is formed from the acid-base reaction of triethanolamine and phosphoric acid.

| Parameter | Value | Citations |

| Molecular Formula | C₆H₁₈NO₇P | [1][2][3][4] |

| Alternate Representation | C₆H₁₅NO₃·H₃PO₄ | |

| Molecular Weight | 247.18 g/mol | [1][2][3][4][5][6] |

| CAS Number | 10017-56-8 | [1][2][5] |

Methodologies and Visualizations

The determination of a compound's molecular formula and weight is fundamental to chemistry and is typically not presented in the format of an experimental protocol or signaling pathway within a technical guide of this nature.

-

Experimental Protocols: The molecular formula is determined by the elemental composition of the molecule. The molecular weight is calculated by summing the atomic weights of the constituent atoms based on this formula. As this is a fundamental calculation rather than a procedural experiment, a detailed experimental protocol is not applicable.

-

Diagrams and Pathways: The request for diagrams using Graphviz for signaling pathways or experimental workflows is not applicable to the query for a chemical's molecular weight and formula. Such diagrams are suited for illustrating complex processes, biological interactions, or procedural flows, none of which are involved in defining the basic chemical properties of a compound like this compound.

References

- 1. This compound | 10017-56-8 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Phosphoric acid triethanolamine salt | C6H18NO7P | CID 61430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 10017-56-8 [smolecule.com]

- 5. CAS 10017-56-8: this compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Acid-Base Neutralization Synthesis of Triethanolamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethanolamine phosphate via an acid-base neutralization reaction. The document details the underlying chemical principles, experimental protocols, and analytical methods for characterization, tailored for professionals in research and development.

Introduction

This compound is a versatile chemical compound with applications in various fields, including as a buffering agent, emulsifier, and corrosion inhibitor. Its synthesis through the neutralization of triethanolamine, a weak base, with phosphoric acid, a moderately strong acid, is a straightforward and common method. This guide will delve into the technical aspects of this reaction, providing the necessary information for its successful implementation and analysis in a laboratory setting.

Reaction Mechanism and Stoichiometry

The core of the synthesis is a classic acid-base neutralization reaction. Triethanolamine [N(CH₂CH₂OH)₃], a tertiary amine, reacts with phosphoric acid (H₃PO₄) to form the this compound salt. The reaction is exothermic and proceeds readily upon mixing the reactants.

The stoichiometry of the reaction is crucial for maximizing the yield and purity of the final product. The molar ratio of triethanolamine to phosphoric acid can be varied to produce different phosphate salts (mono-, di-, or tri-substituted), although the 1:1 reaction is common for forming the simple salt.

Reaction Pathway:

Caption: Acid-base neutralization of triethanolamine with phosphoric acid.

Quantitative Data Summary

Precise control over reaction parameters is essential for achieving high yield and purity. The following table summarizes key quantitative data gathered from various sources.

| Parameter | Value/Range | Notes |

| Molar Ratio (TEA:H₃PO₄) | 3:1 (approx.) | In the provided in-situ protocol, the molar ratio is approximately 3:1 (0.52 mole TEA to 0.17 mole H₃PO₄), suggesting an excess of the base.[1] |

| Reactant Concentration | 85% Phosphoric Acid | Commonly used concentration for the acid reactant.[1] |

| Reaction Temperature | 65-82 °C (150-180 °F) | Elevated temperatures are used to ensure reaction completion.[2] |

| Reaction Time | 36 minutes | This duration was specified for an in-situ synthesis.[2] |

| Solvent | Water | The reaction is typically carried out in an aqueous medium.[1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of this compound based on available literature.

In-Situ Synthesis of this compound Solution

This protocol is adapted from a procedure where this compound is used as a stabilizer.[1]

Materials:

-

Triethanolamine (77 g, 0.52 mole)

-

85% Phosphoric Acid (20 g, 0.17 mole)

-

Deionized Water (200 g)

-

Stir plate and magnetic stir bar

-

Beaker

Procedure:

-

In a beaker, combine 77 g of triethanolamine with 200 g of deionized water.

-

Place the beaker on a stir plate and begin stirring.

-

Slowly add 20 g of 85% phosphoric acid to the stirring solution.

-

Continue stirring until the reaction is complete and the solution is homogeneous. The resulting solution contains this compound.

General Laboratory Synthesis and Purification

This generalized protocol is based on the principles of acid-base neutralization and common laboratory practices.

Materials:

-

Triethanolamine

-

85% Phosphoric Acid

-

Deionized Water

-

Round-bottom flask

-

Condenser

-

Heating mantle with stirring

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a predetermined amount of triethanolamine in deionized water.

-

Acid Addition: While stirring, slowly add a stoichiometric amount of 85% phosphoric acid to the triethanolamine solution. The addition should be done carefully to control the exothermic reaction.

-

Heating: Attach a condenser to the flask and heat the mixture to 65-82 °C using a heating mantle. Maintain this temperature for approximately 30-60 minutes to ensure the reaction goes to completion.

-

Cooling and Crystallization: After the reaction is complete, allow the solution to cool to room temperature. If the product is a solid at room temperature, it may crystallize out of the solution upon cooling. Further cooling in an ice bath can enhance crystallization.

-

Purification by Filtration: If a solid product is formed, collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound product in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow:

Caption: General workflow for the synthesis and analysis of this compound.

Analytical Methods for Characterization

To ensure the purity and identity of the synthesized this compound, various analytical techniques can be employed.

Titration for Purity Assessment

The purity of the this compound can be determined by titrating the residual basicity of the triethanolamine or the acidity of the phosphate moiety. A potentiometric titration is a suitable method for this purpose.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups in the product. Characteristic peaks for the phosphate group (P-O and P=O stretching) and the triethanolamine backbone (O-H, C-N, and C-O stretching) should be identifiable.[3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for structural elucidation. ¹H NMR can confirm the proton environments of the triethanolamine moiety, while ³¹P NMR is highly specific for analyzing organophosphorus compounds and can provide information about the chemical environment of the phosphorus atom.[3][6]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the this compound from any unreacted starting materials or byproducts. Due to the polar nature of the compound, reversed-phase HPLC with a suitable ion-pairing agent or a mixed-mode column may be effective.[6][7][8] Detection can be challenging due to the lack of a strong UV chromophore, often necessitating the use of detectors like a refractive index detector or derivatization.[6][9]

Conclusion

The synthesis of this compound via acid-base neutralization is a robust and straightforward method. This guide has provided a comprehensive overview of the reaction, including quantitative data, detailed experimental protocols, and analytical techniques for characterization. By carefully controlling the stoichiometry and reaction conditions, researchers can achieve high yields of a pure product suitable for a variety of applications in research and development. Further optimization of the reaction conditions can be explored to enhance yield and purity for specific needs.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphoric acid triethanolamine salt | C6H18NO7P | CID 61430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(10017-56-8) IR Spectrum [chemicalbook.com]

- 6. This compound | 10017-56-8 | Benchchem [benchchem.com]

- 7. Separation of Triethanolamine hydriodide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. helixchrom.com [helixchrom.com]

- 9. academic.oup.com [academic.oup.com]

Triethanolamine Phosphate: A Technical Overview of its Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine phosphate, a salt formed from the neutralization of triethanolamine with phosphoric acid, is a versatile compound with applications ranging from industrial surfactants and corrosion inhibitors to potential roles in pharmaceutical formulations. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing from available spectroscopic data and established chemical principles. Due to the limited availability of single-crystal X-ray diffraction data in the public domain, this document focuses on a detailed analysis of its synthesis, spectroscopic characterization, and the nature of the ionic and covalent bonds within the molecule. This guide also presents detailed experimental protocols for the synthesis and characterization of this compound.

Introduction

This compound (TEAP) is an organic ammonium phosphate salt with the chemical formula (HOCH₂CH₂)₃NH⁺H₂PO₄⁻. The molecule consists of a protonated triethanolamine cation and a dihydrogen phosphate anion. The presence of multiple hydroxyl groups, a tertiary amine, and a phosphate group imparts unique chemical properties to TEAP, including high water solubility, chelating ability, and utility as a buffering agent.[1][2] These characteristics have led to its use in various industrial applications, including cosmetics, cleaning products, and as a corrosion inhibitor.[1][3] While its direct role in drug development is not extensively documented, its properties as a stabilizer and pH modifier suggest potential utility in pharmaceutical formulations.

This whitepaper aims to provide a detailed understanding of the molecular structure and chemical bonding of this compound, based on available scientific literature.

Molecular Structure and Bonding

The chemical structure of this compound is characterized by an ionic bond between the triethanolammonium cation and the dihydrogen phosphate anion.

The Triethanolammonium Cation

In the cation, the nitrogen atom is bonded to three ethanol groups and one hydrogen atom, resulting in a tetrahedral geometry around the nitrogen. The positive charge is formally localized on the nitrogen atom. The molecule's three hydroxyl groups are capable of participating in extensive hydrogen bonding.

The Dihydrogen Phosphate Anion

The phosphate anion (H₂PO₄⁻) also has a tetrahedral geometry around the central phosphorus atom. Two of the oxygen atoms are bonded to hydrogen atoms, while the other two carry a negative charge, which is delocalized across the P-O bonds.

The overall structure is a salt, represented as [N(CH₂CH₂OH)₃H]⁺[H₂PO₄]⁻.

Synthesis of this compound

The most common method for synthesizing this compound is a direct acid-base neutralization reaction between triethanolamine and phosphoric acid.[1]

General Reaction Scheme

The reaction proceeds as follows:

N(CH₂CH₂OH)₃ + H₃PO₄ → [N(CH₂CH₂OH)₃H]⁺[H₂PO₄]⁻

This reaction is typically carried out in an aqueous solution.

Experimental Protocol for Synthesis

A detailed protocol for the laboratory-scale synthesis of a this compound solution is described below.[4]

Materials:

-

Triethanolamine (77 g, 0.52 mole)[4]

-

85% Phosphoric Acid (20 g, 0.17 mole)[4]

-

Deionized Water (200 g)[4]

Procedure:

-

In a suitable reaction vessel, add 77 grams of triethanolamine to 200 grams of deionized water with continuous stirring.[4]

-

Slowly add 20 grams of an 85% solution of phosphoric acid to the triethanolamine solution.[4]

-

Continue stirring the mixture until the reaction is complete and a clear solution of this compound is formed.[4]

-

For in-situ applications, this solution can be directly used. For obtaining a solid product, the water can be removed under reduced pressure.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and purity of synthesized this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation:

-

FTIR Spectrometer with a Universal Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

For a solution, a drop is placed on the crystal and the solvent is allowed to evaporate.

Data Acquisition:

-

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretching | Hydroxyl, P-OH |

| ~3000-2850 | C-H stretching | Alkyl chain |

| ~1100-900 | P-O and P=O stretching | Phosphate group |

| ~1070 | C-N stretching | Amine |

Table 1: Predicted FTIR Vibrational Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ³¹P NMR are powerful tools for elucidating the detailed molecular structure.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

A small amount of this compound is dissolved in a suitable deuterated solvent, such as D₂O.

-

A reference standard, such as tetramethylsilane (TMS) for ¹H NMR or 85% phosphoric acid for ³¹P NMR, is used.

Data Acquisition:

-

For ¹H NMR, the spectral width is typically set from 0 to 10 ppm.

-

For ³¹P NMR, a wider spectral range is used, and the data is often acquired with proton decoupling to simplify the spectrum.

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the carbon atoms of the ethanol groups and the hydroxyl protons. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift compared to those adjacent to the oxygen.

-

³¹P NMR: A single peak is expected in the proton-decoupled ³¹P NMR spectrum, corresponding to the phosphorus atom in the dihydrogen phosphate anion.[5] The chemical shift will be indicative of the phosphate environment.

Data Presentation

As no peer-reviewed crystallographic data for this compound is publicly available, a table of bond lengths and angles cannot be provided. Similarly, a detailed, experimentally verified table of NMR and FTIR peak assignments is not available in the current literature. The information provided in Table 1 is based on characteristic vibrational frequencies of the constituent functional groups.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow.

Caption: A flowchart illustrating the synthesis and subsequent characterization workflow for this compound.

Conclusion

This compound is a readily synthesized salt with a well-defined ionic structure. While detailed crystallographic data remains elusive in the public domain, its molecular structure and bonding can be reliably inferred from established chemical principles and confirmed through standard spectroscopic techniques such as FTIR and NMR. The presence of multiple functional groups allows for complex intermolecular interactions, primarily through hydrogen bonding, which dictates its physical properties like high water solubility. The provided experimental protocols for synthesis and characterization offer a foundational framework for researchers and scientists working with this compound. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in providing precise quantitative data on its solid-state structure. At present, there is no scientific literature linking this compound to specific signaling pathways in the context of drug development.

References

An In-depth Technical Guide on the Aqueous Solubility and Solvent Compatibility of Triethanolamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and solvent compatibility of triethanolamine phosphate. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a framework for assessing solvent compatibility.

Core Concepts: Understanding the Solubility of this compound

This compound is an ionic compound formed from the acid-base reaction between triethanolamine and phosphoric acid.[1] Its structure, containing a tertiary amine, three hydroxyl groups, and a phosphate group, dictates its solubility characteristics. The presence of multiple polar functional groups and the ionic nature of the salt suggest a strong affinity for polar solvents.

Aqueous Solubility

This compound is known to be water-soluble.[1] Various sources describe its solubility in water as resulting in a solution with "almost transparency," indicating good solubility.[2][3] The phosphate and hydroxyl groups can readily form hydrogen bonds with water molecules, facilitating its dissolution. The formation of an aqueous solution of this compound is a key step in some of its documented applications, such as its use as a stabilizer for colloidal dispersions.[4]

Solvent Compatibility

Data Presentation: Physicochemical Properties and Qualitative Solubility

While precise quantitative solubility data is scarce, the following tables summarize the known physicochemical properties and a qualitative assessment of the expected solubility of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10017-56-8 | [2] |

| Molecular Formula | C₆H₁₈NO₇P | [2] |

| Molecular Weight | 247.18 g/mol | [2] |

| Appearance | White to almost white powder to crystal | [2] |

| Melting Point | 106 °C | [2] |

| pH (50 g/L at 25°C) | 3.8 - 5.0 | [2] |

Table 2: Qualitative Solubility and Compatibility Profile of this compound

| Solvent | Solvent Type | Expected Solubility/Compatibility | Rationale |

| Water | Polar Protic | High | High polarity and ability to form hydrogen bonds.[1] |

| Methanol | Polar Protic | Moderate to High | Polar protic nature should facilitate dissolution. |

| Ethanol | Polar Protic | Moderate | Polarity is lower than methanol, may result in slightly lower solubility. |

| Acetone | Polar Aprotic | Low to Moderate | Can act as a hydrogen bond acceptor, but less effective than protic solvents. |

| Isopropanol | Polar Protic | Low to Moderate | Lower polarity compared to methanol and ethanol. |

| Toluene | Non-polar | Very Low | Significant difference in polarity. |

| Hexane | Non-polar | Very Low | Significant difference in polarity. |

Experimental Protocols

The following are detailed methodologies for determining the aqueous and organic solvent solubility of this compound.

Protocol for Determining Aqueous Solubility (Equilibrium Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in water at a specific temperature.

Materials:

-

This compound (solid)

-

Deionized water

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or refractive index) or another suitable analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent undissolved solids from artificially inflating the measured concentration.

-

Dilution: Accurately dilute a known volume of the clear filtrate with deionized water to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in g/100 mL or other desired units using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)

Protocol for Assessing Solvent Compatibility (Qualitative and Semi-Quantitative)

This protocol provides a method for rapidly assessing the compatibility and approximate solubility of this compound in various organic solvents.

Materials:

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, isopropanol, toluene, hexane)

-

Small vials with caps

-

Vortex mixer

-

Graduated cylinders or pipettes

Procedure:

-

Initial Screening (Qualitative):

-

Add approximately 100 mg of this compound to 1 mL of each selected solvent in separate vials.

-

Cap the vials and vortex for 2 minutes.

-

Visually inspect each vial for dissolution. Categorize the results as "freely soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Determination:

-

For solvents where the compound appears soluble, prepare a series of solutions with increasing concentrations of this compound (e.g., 1, 5, 10, 20 g/100 mL).

-

For each concentration, add the weighed amount of this compound to the corresponding volume of solvent in a vial.

-

Agitate thoroughly until dissolution is complete or no further solid dissolves.

-

The highest concentration that results in a clear solution represents the approximate solubility at that temperature.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound's solubility.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Factors Influencing Solvent Compatibility.

References

An In-depth Technical Guide to the Mechanism of Action of Triethanolamine Phosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine phosphate, a salt formed from the neutralization of triethanolamine with phosphoric acid, is a multifunctional compound with diverse applications in industrial and pharmaceutical formulations. This technical guide provides a comprehensive overview of its mechanism of action in aqueous solutions, focusing on its roles as a pH buffer, chelating agent, and corrosion inhibitor. This document details the underlying chemical principles, presents quantitative data, outlines experimental protocols for characterization, and provides visual representations of its functional mechanisms to support research and development activities.

Chemical and Physical Properties

This compound (TEAP) is a water-soluble compound that combines the properties of a tertiary amine and a phosphate group.[1][2] Its chemical structure, possessing both hydroxyl and amino functional groups from the triethanolamine moiety and the phosphate group, imparts amphiphilic properties.[3] This allows it to function as a weak base, emulsifier, surfactant, and corrosion inhibitor.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10017-56-8 | [1] |

| Molecular Formula | C₆H₁₈NO₇P | [2] |

| Molecular Weight | 247.18 g/mol | [2] |

| Appearance | White to off-white crystalline powder or viscous liquid | [1][4] |

| Solubility in Water | Soluble | [1][2] |

| pH (50g/L, 25°C) | 3.8 - 5.0 | [4] |

| Melting Point | 106°C | [4] |

Mechanism of Action in Aqueous Solutions

The functionality of this compound in aqueous solutions is primarily dictated by its acid-base chemistry, chelation ability, and surface activity.

pH Buffering

This compound acts as a buffer due to the protonation equilibria of both the triethanolamine (TEA) and phosphate moieties.[5] The tertiary amine group of TEA can accept a proton, and the phosphate group can participate in multiple proton exchange equilibria. The pKa of the triethanolammonium ion is approximately 7.77, making it an effective buffer in the physiological pH range.[6] Phosphoric acid is a triprotic acid with pKa values of approximately 2.15, 7.20, and 12.35.[7] The combination of these functional groups allows for a broad buffering range.

Table 2: Acid Dissociation Constants (pKa) Relevant to the this compound System in Aqueous Solution

| Group | pKa Value (approx.) | Reference(s) |

| Triethanolammonium ion | 7.77 | [6] |

| H₃PO₄ | 2.15 | [7] |

| H₂PO₄⁻ | 7.20 | [7] |

| HPO₄²⁻ | 12.35 | [7] |

Caption: Chelation of a metal ion by this compound.

Corrosion Inhibition

This compound acts as a corrosion inhibitor, particularly for ferrous metals, through a mechanism involving adsorption onto the metal surface to form a protective film. [3]This film acts as a barrier, isolating the metal from the corrosive environment. [3]The lone pair electrons of the nitrogen and oxygen atoms in the triethanolamine moiety and the negatively charged oxygen atoms of the phosphate group interact with the d-orbitals of the metal atoms, leading to effective surface protection. [5]This adsorption process can be described by various adsorption isotherms, such as the Langmuir isotherm.

Table 3: Quantitative Data on Corrosion Inhibition Efficiency of a this compound Derivative on Carbon Steel (Data for Phosphate Tridecyl Ethoxylate Triethanolamine Salt in 3.5 wt% NaCl solution saturated with CO₂ and O₂)

| Inhibitor Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| 25 | 25 | 90.7 | [5] |

| 50 | 25 | 92.1 | [5] |

| 100 | 25 | 93.5 | [5] |

| 25 | 40 | 87.3 | [5] |

| 25 | 60 | 78.4 | [5] |

dot

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Protocols

Potentiometric Titration for pKa and Stability Constant Determination

This protocol outlines the determination of acid dissociation constants (pKa) and metal-ligand stability constants (log K) of this compound using potentiometric titration.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

This compound solution of known concentration

-

Metal salt solution (e.g., CuCl₂, ZnCl₂) of known concentration

-

Inert salt solution (e.g., KCl) to maintain constant ionic strength

-

Deionized water

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

-

pKa Determination: a. Pipette a known volume of the this compound solution into a beaker. b. Add a sufficient amount of the inert salt solution to maintain a constant ionic strength. c. Dilute with deionized water to a specific volume. d. Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant. e. In a separate experiment, titrate a fresh sample of the this compound solution with the standardized NaOH solution. f. Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

-

Stability Constant Determination: a. Prepare a solution containing known concentrations of this compound and the metal salt. b. Add the inert salt solution and dilute with deionized water. c. Titrate the solution with standardized NaOH. d. Plot the pH versus the volume of titrant. The displacement of this titration curve from the curve of the free ligand (from step 2e) is used to calculate the stability constants using appropriate software (e.g., Hyperquad).

dot

Caption: Workflow for potentiometric titration experiments.

Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the use of EIS to evaluate the corrosion inhibition performance of this compound.

Materials and Equipment:

-

Potentiostat with a frequency response analyzer

-

Three-electrode corrosion cell (working electrode of the metal of interest, e.g., carbon steel; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum)

-

Corrosive medium (e.g., 3.5% NaCl solution)

-

This compound solutions of varying concentrations

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish, clean, and dry it.

-

Cell Assembly: Assemble the three-electrode cell with the corrosive medium.

-

Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP until it reaches a steady state.

-

EIS Measurement (Blank): Perform an EIS measurement on the system without the inhibitor over a specified frequency range (e.g., 100 kHz to 10 mHz) with a small AC perturbation (e.g., 10 mV).

-

Inhibitor Addition: Add a specific concentration of this compound to the corrosive medium and allow the system to stabilize again at OCP.

-

EIS Measurement (with Inhibitor): Repeat the EIS measurement.

-

Data Analysis: a. Model the EIS data using an appropriate equivalent electrical circuit to obtain parameters such as the charge transfer resistance (Rct). b. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh is the charge transfer resistance with the inhibitor and Rct_blank is the charge transfer resistance without the inhibitor.

Conclusion

This compound exhibits a versatile mechanism of action in aqueous solutions, functioning effectively as a pH buffer, a chelating agent for metal ions, and a corrosion inhibitor. Its performance is rooted in the combined chemical properties of the triethanolamine and phosphate moieties. A thorough understanding of its acid-base equilibria, complexation chemistry, and surface adsorption characteristics, supported by quantitative data and standardized experimental protocols, is essential for its effective application in research, drug development, and industrial formulations. This guide provides a foundational resource for professionals working with this multifaceted compound.

References

acid-base characteristics and protonation equilibria of triethanolamine phosphate

An In-Depth Technical Guide to the Acid-Base Characteristics and Protonation Equilibria of Triethanolamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an ionic compound formed from the acid-base reaction of triethanolamine (TEA) and phosphoric acid.[1] Its chemical structure, possessing both a tertiary amine and phosphate groups, imparts a versatile range of properties, making it a subject of interest in various scientific and industrial fields, including as a corrosion inhibitor, pH adjuster, emulsifier, and chelating agent.[1][2] Understanding the is fundamental to harnessing its full potential in formulation science, drug development, and materials science. This guide provides a comprehensive overview of these properties, including relevant quantitative data, experimental methodologies for their determination, and visual representations of the underlying chemical processes.

Acid-Base Equilibria

The acid-base behavior of this compound in aqueous solution is governed by the protonation equilibria of the triethanolamine moiety and the phosphate group.[3] Triethanolamine is a weak base, while phosphoric acid is a triprotic acid, meaning it can donate three protons.[3]

Protonation of Triethanolamine

The tertiary amine group of triethanolamine can accept a proton to form the triethanolammonium cation.[3] The pKa of the conjugate acid, the triethanolammonium ion, is approximately 7.76-7.77.[4][5]

Protonation of Phosphate

Phosphoric acid has three distinct pKa values corresponding to its stepwise dissociation:

-

pKa1 ≈ 2.15 : H₃PO₄ ⇌ H₂PO₄⁻ + H⁺[3]

-

pKa2 ≈ 7.20 : H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺[3]

-

pKa3 ≈ 12.35 : HPO₄²⁻ ⇌ PO₄³⁻ + H⁺[3]

The combination of these acidic and basic functionalities makes this compound an effective buffer over several pH ranges.[3]

Quantitative Data

The following table summarizes the acid dissociation constants (pKa) relevant to the this compound system in an aqueous solution at 25°C.

| Compound/Ion | Equilibrium Reaction | pKa (at 25°C) | Reference |

| Phosphoric Acid | H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | ~2.15 | [3] |

| Dihydrogen Phosphate | H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | ~7.20 | [3] |

| Monohydrogen Phosphate | HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | ~12.35 | [3] |

| Triethanolammonium | (HOCH₂CH₂)₃NH⁺ ⇌ H⁺ + (HOCH₂CH₂)₃N | 7.77 | [5][6] |

Experimental Protocols

The determination of pKa values and the characterization of protonation equilibria are typically achieved through potentiometric titration and nuclear magnetic resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of acids and bases.[7][8]

Methodology:

-

Preparation of the Analyte Solution : A solution of this compound of known concentration is prepared in deionized water.

-

Standardization of Titrant : A strong acid (e.g., HCl) and a strong base (e.g., NaOH) of known concentrations are used as titrants. The exact concentration of the titrants should be determined by standardization.

-

Titration Procedure : The analyte solution is placed in a thermostated vessel equipped with a pH electrode and a magnetic stirrer. The titrant is added in small, precise increments using a burette.

-

Data Acquisition : The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant).

-

Data Analysis : The equivalence points of the titration are determined from the points of maximum slope on the titration curve, often identified using the first or second derivative of the curve.[9] The pKa values correspond to the pH at the half-equivalence points.

NMR Spectroscopy

NMR spectroscopy can be used to monitor the changes in the chemical environment of specific nuclei (e.g., ³¹P, ¹³C, ¹H) as a function of pH, providing insights into the protonation state of different functional groups.[10]

Methodology:

-

Sample Preparation : A series of samples of this compound are prepared in a suitable solvent (e.g., D₂O) across a range of pH values.

-

NMR Data Acquisition : ¹H, ¹³C, and ³¹P NMR spectra are acquired for each sample.

-

Data Analysis : The chemical shifts of the nuclei adjacent to the protonation sites are plotted against pH. The resulting sigmoidal curves can be fitted to the Henderson-Hasselbalch equation to determine the pKa values. For instance, the ³¹P chemical shift is sensitive to the protonation state of the phosphate group.[10][11]

Visualizations

Synthesis of this compound

The synthesis of this compound is typically a straightforward acid-base neutralization reaction.[1]

Caption: Synthesis of this compound.

Protonation Equilibria

The following diagram illustrates the key protonation equilibria for the triethanolamine and phosphate moieties.

References

- 1. Buy this compound | 10017-56-8 [smolecule.com]

- 2. shreechem.in [shreechem.in]

- 3. This compound | 10017-56-8 | Benchchem [benchchem.com]

- 4. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. potentiometric titration method: Topics by Science.gov [science.gov]

- 8. potentiometric titration technique: Topics by Science.gov [science.gov]

- 9. mccord.cm.utexas.edu [mccord.cm.utexas.edu]

- 10. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Coordination Chemistry of Triethanolamine Phosphate with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of triethanolamine phosphate (TEAP) with various metal ions. It covers the synthesis, characterization, and potential applications of these complexes, with a focus on providing detailed experimental methodologies and structured data for researchers in chemistry, materials science, and drug development.

Introduction to this compound (TEAP) as a Ligand

This compound (TEAP) is a versatile chelating agent that combines the coordination capabilities of both triethanolamine (TEA) and a phosphate group. The TEA moiety is a tripodal ligand with a central nitrogen atom and three hydroxyl groups, capable of coordinating to metal ions in a tridentate (κ³-N,O,O') or tetradentate (κ⁴-N,O,O',O'') fashion[1]. The presence of the phosphate group introduces additional coordination sites through its oxygen atoms, which have a strong affinity for metal ions[1][2]. This combination of a flexible amino-alcohol backbone and a phosphate anion makes TEAP an effective chelating agent for a wide range of metal ions, forming stable complexes with applications in catalysis, corrosion inhibition, and materials science[1][3].

Coordination Modes of TEAP

The coordination of TEAP with metal ions is dictated by the steric and electronic properties of the metal ion and the reaction conditions. The primary donor sites are the tertiary amine nitrogen, the three hydroxyl oxygens of the TEA moiety, and the oxygen atoms of the phosphate group. This allows for various coordination modes, leading to the formation of mononuclear, binuclear, or polynuclear complexes. In many instances, one of the hydroxyl groups of the TEA ligand can be deprotonated to act as a bridging ligand between two metal centers[2].

Quantitative Data on TEAP-Metal Complex Stability

The following table summarizes the stability constants for Cu(II) complexes with the related ligand phosphoethanolamine (enP) and thymidine 5'-monophosphate (TMP) to illustrate the types of equilibria involved.

| Complex Species | Log β | Ref. |

| [Cu(enP)H] | 15.01 (± 0.05) | [2] |

| [Cu(enP)] | 9.31 (± 0.03) | [2] |

| [Cu(enP)(OH)] | 1.62 (± 0.04) | [2] |

| [Cu(TMP)H] | 9.25 (± 0.02) | [5] |

| [Cu(TMP)(OH)] | 2.11 (± 0.02) | [5] |

| [Cu(enP)(TMP)H4] | 26.54 (± 0.08) | [2] |

Note: The data presented is for phosphoethanolamine (enP) and thymidine 5'-monophosphate (TMP), not this compound (TEAP). These values are provided for illustrative purposes to indicate the types of complex species and the magnitude of their stability constants.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of TEAP-metal complexes, based on established procedures for similar amino-alcohol and phosphate-containing ligands.

This protocol describes a general method for the synthesis of a TEAP complex with a divalent metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)).

Materials:

-

Triethanolamine (TEA)

-

Phosphoric acid (85%)

-

Metal(II) chloride or sulfate hydrate (e.g., CoCl₂·6H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of this compound (TEAP) solution:

-

In a 250 mL beaker, dissolve 0.1 mol of triethanolamine in 100 mL of deionized water with stirring[6].

-

Slowly add 0.1 mol of 85% phosphoric acid to the TEA solution. The reaction is exothermic, so the acid should be added portionwise.

-

Continue stirring for 30 minutes to ensure the formation of the this compound salt in solution.

-

-

Reaction with Metal Salt:

-

In a separate beaker, dissolve 0.1 mol of the metal(II) salt in 50 mL of deionized water.

-

Slowly add the metal salt solution to the TEAP solution with constant stirring.

-

A precipitate may form immediately, or the solution may change color, indicating complex formation.

-

-

Isolation and Purification of the Complex:

-

Heat the reaction mixture to 60-70 °C for 1 hour to promote crystallization.

-

Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.

-

Dry the complex in a desiccator over anhydrous CaCl₂.

-

This method is used to determine the stepwise formation constants of TEAP-metal complexes in solution[7][8][9][10][11].

Materials and Equipment:

-

Synthesized TEAP

-

Metal perchlorate or nitrate solution of known concentration

-

Standardized NaOH or KOH solution (carbonate-free)

-

Standardized strong acid (e.g., HClO₄)

-

Background electrolyte (e.g., NaNO₃ or KCl) to maintain constant ionic strength

-

pH meter with a glass electrode, capable of 0.1 mV resolution

-

Thermostated titration vessel

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Calibration of the Electrode: Calibrate the glass electrode using standard buffer solutions at the desired temperature (e.g., 25 °C).

-

Titration of the Ligand:

-

Prepare a solution containing a known concentration of TEAP and the background electrolyte in the titration vessel.

-

Titrate this solution with the standardized base.

-

Record the pH values after each addition of the titrant.

-

This titration allows for the determination of the protonation constants of TEAP.

-

-

Titration of the Metal-Ligand System:

-

Prepare a solution containing known concentrations of TEAP, the metal ion, and the background electrolyte in the titration vessel. The ligand to metal ratio is typically varied (e.g., 1:1, 2:1).

-

Titrate this solution with the standardized base under an inert atmosphere.

-

Record the pH values after each addition of the titrant.

-

-

Data Analysis:

-

The collected titration data (pH vs. volume of titrant) are processed using specialized software (e.g., BEST, Hyperquad) to calculate the stepwise and overall stability constants (β) of the metal-TEAP complexes[12].

-

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups involved in the coordination to the metal ion[13][14][15].

Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the dried complex with approximately 200 mg of spectroscopic grade KBr[13].

-

Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Interpretation: Compare the spectrum of the complex with that of free TEAP.

-

O-H Stretching: A shift or change in the broadness of the O-H stretching band (around 3400 cm⁻¹) indicates the involvement of the hydroxyl groups in coordination.

-

P-O Stretching: Changes in the vibrational frequencies of the phosphate group (typically in the 1100-900 cm⁻¹ region) confirm its coordination to the metal ion.

-

M-O and M-N Stretching: The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of metal-oxygen and metal-nitrogen bonds[16].

-

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution, especially for diamagnetic metal complexes (e.g., Zn(II), Cd(II))[17].

Protocol:

-

Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Interpretation:

-

Coordination of the TEA moiety to the metal center causes shifts in the signals of the methylene protons and carbons adjacent to the nitrogen and oxygen atoms compared to the free ligand.

-

³¹P NMR can be used to probe the coordination environment of the phosphate group. A significant shift in the ³¹P signal upon complexation confirms the interaction of the phosphate group with the metal ion[2].

-

Mandatory Visualizations

This compound and its derivatives are effective corrosion inhibitors for steel in acidic and CO₂/O₂ containing environments[3][18][19]. The mechanism involves the adsorption of the inhibitor onto the metal surface, forming a protective barrier.

Metal-TEA complexes can serve as precursors for the synthesis of metal oxide nanoparticles through thermal decomposition[14][20]. This workflow outlines the general steps involved in this process.

Conclusion

The coordination chemistry of this compound with metal ions presents a rich area of study with significant potential for practical applications. The dual functionality of the TEA and phosphate moieties allows for the formation of a diverse range of stable metal complexes. While there is a need for more systematic studies to quantify the stability constants of TEAP with various metal ions, the established methodologies for synthesis and characterization provide a solid foundation for future research. The applications of these complexes as corrosion inhibitors and as precursors in materials synthesis are particularly promising areas for further investigation and development. This guide provides researchers with the fundamental knowledge and experimental frameworks to explore the fascinating coordination chemistry of this versatile ligand.

References

- 1. asdlib.org [asdlib.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. air.uniud.it [air.uniud.it]

- 7. Kf Table [chm.uri.edu]

- 8. Potentiometric and spectrofluorimetric studies on complexation of tenoxicam with some metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. eijppr.com [eijppr.com]

- 12. researchgate.net [researchgate.net]

- 13. Job's continuous variation method: Significance and symbolism [wisdomlib.org]

- 14. Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization [mdpi.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. US3932303A - Corrosion inhibition with this compound ester compositions - Google Patents [patents.google.com]

- 20. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Chelating Properties of Triethanolamine Phosphate in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chelation and Triethanolamine Phosphate

Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. This process is of paramount importance in a wide array of scientific and industrial applications, including drug delivery, water treatment, and corrosion inhibition.[1][2] this compound, the ester of triethanolamine and phosphoric acid, is a versatile compound with significant potential as a chelating agent.[1]

The chelating ability of this compound stems from the presence of multiple electron-donating functional groups within its molecular structure. These include the tertiary nitrogen atom of the amine group, the oxygen atoms of the three hydroxyl groups, and the oxygen atoms of the phosphate group.[1] This arrangement allows the molecule to act as a multidentate ligand, capable of forming multiple coordination bonds with a single metal ion, thereby creating a highly stable complex.[1][3] The formation of these stable, water-soluble complexes can prevent the precipitation of metal ions from solution.[1]

Structural Basis of Chelation by this compound

The coordination of a metal ion by this compound is a multifaceted interaction involving its various functional groups. The lone pair of electrons on the nitrogen atom and the non-bonding electrons on the oxygen atoms of the hydroxyl and phosphate moieties serve as donor sites for coordination with a metal cation. The resulting chelate rings, typically five-membered, significantly enhance the thermodynamic stability of the complex, a phenomenon known as the chelate effect.

The following diagram illustrates the potential coordination modes of this compound with a generic metal ion (Mⁿ⁺).

Caption: Chelation mechanism of this compound with a metal ion.

Quantitative Analysis of Chelation: Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (K) or formation constant (β). A higher stability constant indicates a stronger interaction between the metal ion and the chelating agent, resulting in a more stable complex.[2][4]

Comparative Stability Constant Data

As of the date of this publication, a comprehensive database of stability constants for this compound with a wide range of metal ions is not available in the peer-reviewed literature. However, to provide a frame of reference, the following tables summarize the stability constants for metal complexes with analogous ligands, namely phosphate and triethanolamine.

Table 1: Stability Constants (log K) of Metal-Phosphate Complexes

| Metal Ion | log K₁ | Reference |

| Co(II) | 2.21 | [5] |

| Ni(II) | 2.11 | [5] |

| Fe(III) | 2.23 | [5] |

| Ag(I) | 2.34 | [5] |

| Cr(III) | 1.96 | [5] |

| Cu(II) | 2.14 | [5] |

Note: These values represent the formation of metal phosphate and metal hydrogen phosphate complexes and were determined by potentiometric titration.[5]

Table 2: Stability Constants (log K) of Metal-Triethanolamine Complexes

| Metal Ion | Ligand | log K₁ | log K₂ | Reference |

| Cu(II) | Triethanolamine | 4.3 | - | General Literature |

| Ni(II) | Triethanolamine | 2.7 | - | General Literature |

| Co(II) | Triethanolamine | 2.2 | - | General Literature |

| Zn(II) | Triethanolamine | 2.2 | - | General Literature |

Note: The stability of metal-triethanolamine complexes can be influenced by the formation of hydroxo complexes at higher pH.

Experimental Protocols for Determining Chelation Properties

The determination of stability constants is crucial for understanding and predicting the behavior of chelating agents in solution. The following sections detail the methodologies for two common techniques: potentiometric titration and UV-Visible spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants, particularly for colorless complexes.[6][7] The method involves monitoring the change in the potential of an ion-selective electrode (or a pH electrode if the ligand has acidic or basic properties) as a solution of the metal ion and ligand is titrated with a standard solution of a strong acid or base.[6][7]

Experimental Workflow for Potentiometric Titration

Caption: Generalized workflow for determining stability constants via potentiometric titration.

Detailed Methodology:

-

Reagents and Solutions:

-

Prepare stock solutions of the metal salt of interest (e.g., CuSO₄, NiCl₂), this compound, a strong acid (e.g., 0.1 M HCl), and a carbonate-free strong base (e.g., 0.1 M NaOH).

-

Use an inert electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength.

-

-

Instrumentation:

-

A calibrated pH meter with a glass electrode or an appropriate ion-selective electrode.

-

A temperature-controlled titration vessel.

-

A magnetic stirrer.

-

A micro-burette for precise addition of the titrant.

-

-

Procedure:

-

Pipette a known volume and concentration of the metal salt solution and the this compound solution into the titration vessel.

-

Add the inert electrolyte to maintain constant ionic strength.

-

If necessary, adjust the initial pH of the solution with the strong acid.

-

Titrate the solution with the standardized strong base, recording the pH or potential reading after each incremental addition.

-

Perform a separate titration of the this compound solution in the absence of the metal ion to determine its protonation constants.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of NaOH added).

-

From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration using established methods such as the Bjerrum or Irving-Rossotti methods.[8][9]

-

Construct the formation curve by plotting n̄ versus pL (-log[L]).

-

Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5.

-

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a powerful technique for studying the formation of colored complexes.[10][11] The method relies on the change in the absorbance spectrum of a solution as the metal-ligand complex is formed.

Experimental Workflow for UV-Visible Spectrophotometry